N-methyl-2,4-ditosylthiazol-5-amine
Description
N-Methyl-2,4-ditosylthiazol-5-amine is a synthetic thiazole derivative characterized by the presence of two tosyl (p-toluenesulfonyl) groups at positions 2 and 4 of the thiazole ring and an N-methyl substituent at the amine position. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, and their derivatives are widely studied for diverse pharmacological properties, including antiviral, antimicrobial, and anticancer activities .
Properties
Molecular Formula |
C18H18N2O4S3 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-methyl-2,4-bis-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C18H18N2O4S3/c1-12-4-8-14(9-5-12)26(21,22)17-16(19-3)25-18(20-17)27(23,24)15-10-6-13(2)7-11-15/h4-11,19H,1-3H3 |
InChI Key |
JIXFXIGOKSYZFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2,4-ditosylthiazol-5-amine typically involves the reaction of N-methylthiazol-5-amine with tosyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of a base such as triethylamine or pyridine to facilitate the tosylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2,4-ditosylthiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-methyl-2,4-ditosylthiazol-5-amine has shown promising results in anticancer research. In vitro studies indicate that derivatives of thiazole compounds exhibit significant antitumor activity. For instance, compounds with similar thiazole structures have been evaluated by the National Cancer Institute (NCI) and have demonstrated substantial inhibition of cell growth across various cancer cell lines, with growth inhibition percentages often exceeding 50% at certain concentrations .
Mechanism of Action
The mechanism through which this compound exerts its effects is believed to involve the disruption of cellular processes critical for cancer cell proliferation. This includes interference with DNA synthesis and repair mechanisms, leading to increased apoptosis in malignant cells .
Material Science
Polymer Chemistry
This compound is utilized in the development of novel polymeric materials. Its unique chemical structure allows it to act as a cross-linking agent or a modifier in polymer formulations. The incorporation of thiazole derivatives can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
Electronics and Coatings
In the electronics industry, this compound has potential applications as a component in advanced coatings and electronic materials. Its ability to form stable complexes with metal ions can be exploited in the development of conductive polymers and nanocomposites .
Case Study 1: Anticancer Research
A recent study investigated the efficacy of this compound derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited high levels of cytotoxicity with IC50 values ranging from 10 to 20 µM, demonstrating their potential as lead compounds for further development .
Case Study 2: Polymer Modification
Another research effort focused on incorporating this compound into polyvinyl chloride (PVC) matrices. The modified PVC showed improved tensile strength and thermal resistance compared to unmodified samples, highlighting the compound's utility in enhancing material properties for industrial applications .
Data Tables
| Application Area | Details |
|---|---|
| Anticancer Activity | Significant inhibition of cancer cell growth; IC50 values between 10–20 µM |
| Polymer Chemistry | Enhances thermal stability and mechanical properties of polymers |
| Electronics | Used in conductive polymers and nanocomposites for improved performance |
Mechanism of Action
The mechanism of action of N-methyl-2,4-ditosylthiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-methyl-2,4-ditosylthiazol-5-amine and related thiazole/thiadiazole derivatives:
Structural and Functional Analysis
- Tosyl Groups : The tosyl groups in this compound likely enhance its stability and lipophilicity compared to simpler thiazoles like 5-methyl-1,3-thiazol-2-amine . Tosylation is a common strategy to modify solubility and receptor binding in drug design.
- N-Methylation : The N-methylamine substituent may reduce metabolic degradation compared to primary amines, as seen in fluorinated analogs such as 5-(4-fluoro-2-methylphenyl)-N-methylthiazol-2-amine .
- Thiadiazole Hybrids: Compounds like 5-[(2-amino-4-thiazolyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine demonstrate the pharmacological synergy of fused heterocycles, though their synthesis is more complex.
Biological Activity
N-methyl-2,4-ditosylthiazol-5-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
This compound is synthesized through a multi-step process involving the thiazole ring and tosylation reactions. The tosyl groups enhance the compound's solubility and stability, which are crucial for biological activity. The general synthetic route includes:
- Formation of the Thiazole Ring : The initial step involves creating a thiazole core through cyclization reactions.
- Tosylation : The introduction of tosyl groups at the 2 and 4 positions enhances electrophilicity, making the compound more reactive towards nucleophiles.
Antitumor Activity
Research indicates that derivatives of thiazole compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | TBD | TBD |
| Thiazole Derivative A | 0.06 | Non-small cell lung cancer |
| Thiazole Derivative B | 0.1 | Colon cancer |
The most potent derivatives reported an IC50 value as low as 0.06 µM against non-small cell lung cancer cells, indicating a strong potential for further development as anticancer agents .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Similar thiazole derivatives have been shown to inhibit CDK activity, crucial for cell cycle regulation .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives. Modifications at various positions on the thiazole ring and the introduction of different substituents can significantly affect potency and selectivity.
Key Findings
- Tosyl Group Positioning : The position of tosyl groups influences steric hindrance and electronic properties, affecting how well the compound interacts with target proteins.
- Substituent Variation : Variations in substituents attached to the thiazole ring can enhance or diminish biological activity; for example, introducing electron-withdrawing groups has been shown to increase potency against certain cancer types .
Case Study 1: Anticancer Activity
A study evaluated a series of thiazole derivatives including this compound against human cancer cell lines. The results indicated that modifications to the thiazole structure led to varying degrees of cytotoxicity, with some compounds showing over 70% inhibition at low concentrations.
Case Study 2: CDK Inhibition
Another case study focused on CDK inhibition by related thiazole compounds. Researchers demonstrated that specific modifications resulted in compounds with nanomolar K(i) values against CDK2, highlighting the potential for developing selective inhibitors based on the thiazole scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
